physicochemical properties of 4-tert-Butyl-2,6-dimethylphenol
physicochemical properties of 4-tert-Butyl-2,6-dimethylphenol
An In-depth Technical Guide on the Physicochemical Properties of 4-tert-Butyl-2,6-dimethylphenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-tert-Butyl-2,6-dimethylphenol is a sterically hindered phenolic compound of significant interest in various chemical and pharmaceutical applications. Its structure, characterized by a hydroxyl group flanked by two methyl groups and a para-tert-butyl group, imparts notable antioxidant properties and influences its physical behavior. This technical guide provides a comprehensive overview of the core , detailed experimental protocols for their determination, and a visual representation of its primary mechanism of action as a radical scavenger.
Physicochemical Properties
The chemical and physical characteristics of 4-tert-Butyl-2,6-dimethylphenol are fundamental to its application and behavior in chemical systems. These properties are summarized in the table below.
| Property | Value | Unit |
| Molecular Formula | C₁₂H₁₈O | - |
| Molecular Weight | 178.274[1] | g/mol |
| Melting Point | 82.4[1][2] | °C |
| Boiling Point | 248[1][2] | °C (at 760 mmHg) |
| Density | 0.952[1] | g/cm³ |
| Flash Point | 114.7[1][2] | °C |
| Vapor Pressure | 0.0158 | mmHg (at 25°C)[1] |
| Water Solubility | Insoluble | - |
| Solubility in Organic Solvents | Soluble in methanol, ethanol, toluene[3] | - |
| pKa | ~9.88 (Estimated based on similar phenols)[4] | - |
| LogP | 3.3065 - 4.0[1] | - |
| Hydrogen Bond Donor Count | 1[1][2] | - |
| Hydrogen Bond Acceptor Count | 1[1][2] | - |
Mechanism of Action: Radical Scavenging
As a sterically hindered phenol, the primary mechanism of action for 4-tert-Butyl-2,6-dimethylphenol is as a radical scavenger. This is crucial for its function as an antioxidant. The key pathway is Hydrogen Atom Transfer (HAT), where the phenolic hydroxyl group donates its hydrogen atom to a free radical, effectively neutralizing it and terminating oxidative chain reactions.[5] The bulky alkyl groups protect the resulting phenoxyl radical, enhancing its stability.[5]
Caption: Hydrogen Atom Transfer (HAT) mechanism of 4-tert-Butyl-2,6-dimethylphenol.
Experimental Protocols
Detailed methodologies for determining the key are outlined below.
Determination of Melting Point
The melting point is a critical indicator of purity.[6] A sharp melting range typically signifies a pure compound.
-
Apparatus: Mel-Temp apparatus or similar melting point device, capillary tubes (sealed at one end).[6][7]
-
Procedure:
-
Finely powder a small, dry sample of 4-tert-Butyl-2,6-dimethylphenol.
-
Pack the powdered sample into a capillary tube to a height of approximately 2-3 mm by tapping the sealed end on a hard surface.[7]
-
Place the capillary tube into the heating block of the melting point apparatus.[7]
-
Heat the sample rapidly to a temperature approximately 10-15°C below the expected melting point (82.4°C).
-
Decrease the heating rate to 1-2°C per minute to allow for accurate observation.[6]
-
Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[6][8]
-
Determination of Boiling Point
This protocol is suitable for determining the boiling point of a liquid at atmospheric pressure.
-
Apparatus: Thiele tube or small test tube, thermometer, capillary tube (sealed at one end), heating source (e.g., hot plate with an oil bath).[9][10]
-
Procedure:
-
Place a few milliliters of the molten compound into a small test tube.
-
Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.[11]
-
Attach the test tube to a thermometer, ensuring the sample is level with the thermometer bulb.
-
Immerse the assembly in an oil bath (Thiele tube is preferred for uniform heating).[9]
-
Heat the bath gently. As the temperature rises, air trapped in the capillary tube will slowly exit.
-
When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube's open end.[9]
-
Remove the heat source and allow the apparatus to cool slowly.
-
The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point.[9]
-
Determination of Solubility
This qualitative method determines the solubility of the compound in various solvents.
-
Apparatus: Small test tubes, vortex mixer (optional), spatulas.
-
Procedure:
-
Place approximately 25 mg of 4-tert-Butyl-2,6-dimethylphenol into a small test tube.[12]
-
Add 0.75 mL of the desired solvent (e.g., water, ethanol, toluene) in small portions.[12]
-
After each addition, vigorously shake or vortex the test tube for at least 30 seconds.[12]
-
Observe the mixture. If the solid completely dissolves, the compound is classified as soluble in that solvent under these conditions.
-
If the solid remains undissolved after adding the full amount of solvent, it is classified as insoluble or sparingly soluble.
-
Repeat the procedure for each solvent to be tested.
-
Determination of Partition Coefficient (LogP)
The shake-flask method is a standard technique for experimentally determining the octanol-water partition coefficient (LogP), a measure of lipophilicity.
-
Apparatus: Separatory funnel or centrifuge tubes, analytical balance, UV-Vis spectrophotometer or HPLC, 1-octanol, and buffer solution (pH 7.4).
-
Procedure:
-
Pre-saturate the 1-octanol with the aqueous buffer and vice-versa by mixing them and allowing the phases to separate.[13]
-
Prepare a stock solution of 4-tert-Butyl-2,6-dimethylphenol in the pre-saturated 1-octanol.
-
Add a known volume of the octanol stock solution to a known volume of the pre-saturated aqueous buffer in a separatory funnel or tube.
-
Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.[14]
-
Allow the two phases (octanol and aqueous) to separate completely. Centrifugation can be used to expedite this process.
-
Carefully sample each phase and determine the concentration of the compound in both the octanol and aqueous layers using a suitable analytical method (e.g., HPLC).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
LogP is the base-10 logarithm of P.[15]
-
Physicochemical Characterization Workflow
A logical workflow is essential for the systematic characterization of a chemical compound like 4-tert-Butyl-2,6-dimethylphenol. The following diagram illustrates a typical process from initial synthesis or acquisition to final property determination.
Caption: A standard workflow for the physicochemical characterization of a synthesized compound.
References
- 1. 4-tert-Butyl-2,6-dimethylphenol|lookchem [lookchem.com]
- 2. echemi.com [echemi.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. 2,4-Dimethyl-6-tert-butylphenol | C12H18O | CID 15884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-tert-Butyl-2,6-dimethylphenol | 879-97-0 | Benchchem [benchchem.com]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. Determination of Melting Point [wiredchemist.com]
- 8. pennwest.edu [pennwest.edu]
- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. cdn.juniata.edu [cdn.juniata.edu]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. agilent.com [agilent.com]
- 14. enamine.net [enamine.net]
- 15. acdlabs.com [acdlabs.com]
